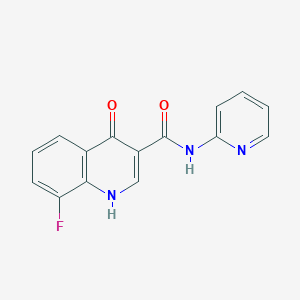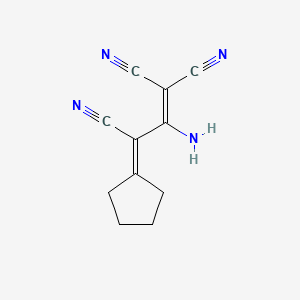![molecular formula C16H11N5O2 B11042492 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid](/img/structure/B11042492.png)
4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is a compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with hydrazine derivatives to form the triazole ring, followed by further cyclization to form the quinazoline structure . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly as a DNA intercalator.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid involves its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure . This leads to the inhibition of topoisomerase II, preventing DNA replication and ultimately inducing apoptosis in cancer cells . The compound also affects various signaling pathways, including the BAX/Bcl-2 pathway, which is involved in the regulation of apoptosis .
Comparison with Similar Compounds
- [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives
- [1,2,4]Triazolo[1,5-c]quinazoline derivatives
Comparison: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is unique due to its specific structure, which allows for high binding affinity to DNA and selective inhibition of topoisomerase II . Compared to [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives, it has a higher DNA binding affinity but lower activity against topoisomerase II . The [1,2,4]Triazolo[1,5-c]quinazoline derivatives, on the other hand, have shown comparable cytotoxic activity but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C16H11N5O2 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid |
InChI |
InChI=1S/C16H11N5O2/c22-15(23)10-5-7-11(8-6-10)18-16-19-13-4-2-1-3-12(13)14-20-17-9-21(14)16/h1-9H,(H,18,19)(H,22,23) |
InChI Key |
NOPGVZJHDCNLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042418.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042424.png)

![Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B11042434.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)
![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)
![1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042469.png)

![Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11042490.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042496.png)
![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)
![5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11042508.png)
